molecular formula C8H4F3NO4 B060766 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid CAS No. 167887-95-8

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Cat. No. B060766
M. Wt: 235.12 g/mol
InChI Key: LXDITRBZRZATMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid and its derivatives can involve several steps, including nitration, halogenation, and functional group transformations. For instance, the synthesis of related compounds like 4-chloro-2-fluoro-5-nitrobenzoic acid involves multireactive building blocks that can lead to various heterocyclic scaffolds, highlighting the versatility of these chemical structures in drug discovery and material science applications (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid is characterized by the presence of nitro and trifluoromethyl groups attached to a benzene ring, which significantly influence its chemical behavior. Studies involving similar compounds have shown that the crystal structures can vary greatly depending on the substituents and their positions on the benzene ring, affecting the compound's physical and chemical properties (Gotoh & Ishida, 2020).

Chemical Reactions and Properties

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid participates in various chemical reactions, including esterification, nitration, and coupling reactions. These reactions are influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, which can activate or deactivate the benzene ring towards further chemical transformations. The synthesis of 5-methyl-2-nitrobenzoic acid, for example, demonstrates a green and efficient nitration process that highlights the compound's reactivity and the influence of substituents on reaction selectivity (Mei et al., 2018).

properties

IUPAC Name

2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c1-2-4(9)3(8(13)14)7(12(15)16)6(11)5(2)10/h1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDITRBZRZATMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431593
Record name 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

CAS RN

167887-95-8
Record name 2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 100 ml of conc. sulfuric acid was dissolved 31 g of 2,4,5-trifluoro-3-methylbenzoic acid, and to this solution was incrementally added 19.5 g of potassium nitrate on ice. The solution was stirred at room temperature for 3 days, and another 1.4 g of potassium nitrate was added on ice. After stirring for 6 hours, the solution was poured into ice water, and the solid precipitate was collected by filtration. The precipitate was dissolved in diethylether and washed with water. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled off. The solid precipitate was collected by filtration to obtain 21 g of the title compound.
Quantity
19.5 g
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1.4 g
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ice water
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31 g
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100 mL
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Synthesis routes and methods II

Procedure details

To a mixture of acids containing 370 ml of conc. sulfuric acid and 61.2 ml of 70% nitric acid, 36.6 g of 2,4,5-trifluoro-3-methylbenzoic acid was added portionwise at the inner temperature of 55°-70° C. with stirring, and then stirring was continued for 2 hours at room temperature. The reaction mixture was poured into ice and extracted with isopropyl ether. The extract was washed with brine, and then dried and concentrated to give 30.6 g of yellow crystals.
Quantity
61.2 mL
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reactant
Reaction Step One
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36.6 g
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reactant
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370 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A 43.4 g (0.21 mol) portion of 2,4,5-trifluoro-3-methylbenzoic acid was added to 120 ml of concentrated sulfuric acid under ice cooling. Thereto was added dropwise fuming nitric acid (d 1.52) in such a manner that the reaction temperature did not exceed 30° C. After completion of the dropwise addition, this was stirred for 1 hour at room temperature. After completion of the reaction, the reaction solution was poured into 1.5 liters of ice water to collect the formed crystals by filtration. The thus obtained crystals were washed with water (100 ml×3) and dissolved in 500 ml of ethyl acetate, and the solution was dried over anhydrous sodium sulfate. The filtrate obtained above was extracted with chloroform (300 ml×4) and dried over anhydrous sodium sulfate. Thereafter, the organic layers were combined and concentrated to yield 50.3 g (quantitative) of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Reactant of Route 2
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Reactant of Route 3
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Reactant of Route 4
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Reactant of Route 5
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid
Reactant of Route 6
2,4,5-Trifluoro-3-methyl-6-nitrobenzoic acid

Citations

For This Compound
1
Citations
Y TAKAHASHI, M ITAKURA, N KADO, K MITANI… - jlc.jst.go.jp
A series of 7-(3-amino-1-pyrrolidinyl)-1-cyclopropyl-1, 4-dihydro-4-oxoquinoline-3-carboxylic acids bearing various substituents (H, F, C], Me, OH, OMc, OEt, OCHZF, OCHF2, OCF3, …
Number of citations: 0 jlc.jst.go.jp

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